molecular formula C18H17N5O3 B5808821 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide

4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide

Cat. No. B5808821
M. Wt: 351.4 g/mol
InChI Key: HKOAZGIXJSHCJI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide is a compound that belongs to the class of tetrazole-based drugs. It is a potential therapeutic agent that has shown promising results in scientific research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of specific enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of cancer cells. It has also been shown to inhibit the production of inflammatory mediators, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high potency and specificity towards specific enzymes and signaling pathways. The compound has also been shown to have low toxicity and minimal side effects. However, the limitations of using this compound in lab experiments include its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the research on 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide. One direction is to further investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more efficient and cost-effective methods for its synthesis. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and specific therapeutic agents.

Synthesis Methods

The synthesis of 4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide has been achieved using different methods. One of the most common methods involves the reaction of 5-(2-methoxy-4-(1-propen-1-yl)phenoxy)-1H-tetrazole with benzoyl chloride in the presence of a base. Another method involves the reaction of 5-(2-methoxy-4-(1-propen-1-yl)phenoxy)-1H-tetrazole with 4-aminobenzamide in the presence of a coupling agent. The synthesis of this compound requires expertise in organic chemistry and careful handling of the reagents.

Scientific Research Applications

4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and has shown significant anti-cancer activity against various types of cancer cells.

properties

IUPAC Name

4-[5-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]tetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-3-4-12-5-10-15(16(11-12)25-2)26-18-20-21-22-23(18)14-8-6-13(7-9-14)17(19)24/h3-11H,1-2H3,(H2,19,24)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOAZGIXJSHCJI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC2=NN=NN2C3=CC=C(C=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide

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